3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine
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Overview
Description
3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-fluorobenzonitrile with 3-bromopyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors involved in inflammation and cell proliferation . Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine
- 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Uniqueness
3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H6BrFN2S |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
3-bromo-6-(2-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6BrFN2S/c13-11-8-5-6-10(15-12(8)17-16-11)7-3-1-2-4-9(7)14/h1-6H |
InChI Key |
FFCZOOHRDXUJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NS3)Br)F |
Origin of Product |
United States |
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